Bunamidine

Description

Bunamidine hydrochloride (C₂₅H₃₈N₂O·HCl; molecular weight 419.0) is a white crystalline powder with a melting point of ~210°C, soluble in water, ethanol, and chloroform . It is classified as an anthelmintic agent, primarily effective against cestodes (tapeworms) in veterinary medicine. Its mechanism involves disrupting metabolic and respiratory processes in parasites, leading to ATP depletion and structural damage to the tegument . Studies demonstrate high efficacy against Echinococcus granulosus in dogs, achieving 100% clearance of adult stages at 25–50 mg/kg doses . This compound is excreted via feces (60%) and urine (0.7%) and can cross the placenta, necessitating cautious use in pregnant animals .

Propriétés

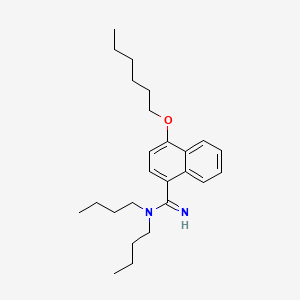

IUPAC Name |

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGFIMIICGZCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1055-55-6 (mono-hydrochloride) | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048272 | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-77-4 | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études impliquant les médicaments anthelminthiques et leurs mécanismes d'action.

Biologie : this compound est utilisé dans la recherche pour comprendre la biologie des ténias et leurs interactions avec les hôtes.

Médecine : Le composé est étudié pour son utilisation potentielle dans le traitement des infections parasitaires chez les animaux.

Industrie : This compound est utilisé dans le développement de produits pharmaceutiques vétérinaires et de formulations

Mécanisme d'action

This compound exerce ses effets en perturbant le tégument des ténias, en réduisant leur absorption de glucose et en exposant les tissus subtégumentaires aux enzymes digestives de l'hôte. Cela conduit à la destruction des ténias par le système digestif de l'hôte. Les cibles moléculaires et les voies impliquées dans ce processus ne sont pas entièrement comprises, mais on pense qu'elles impliquent une interférence avec les processus métaboliques du parasite.

Applications De Recherche Scientifique

Scientific Research Applications

Bunamidine has several applications across various fields:

Chemistry

- Model Compound : It serves as a model compound in studies involving anthelmintic drugs and their mechanisms of action. Researchers utilize it to understand the behavior of naphthalene derivatives and other related compounds .

Biology

- Parasitology Studies : this compound is studied for its effects on parasitic organisms, particularly tapeworms. Its unique mechanism makes it a valuable tool for understanding host-parasite interactions .

Medicine

- Veterinary Medicine : The compound is extensively researched for its potential use in treating parasitic infections in animals, focusing on dosage efficacy and safety profiles .

Industry

- Pharmaceutical Development : It plays a role in the development of veterinary pharmaceuticals aimed at controlling parasitic diseases .

Efficacy and Case Studies

A series of studies have demonstrated the efficacy of this compound against various tapeworm species:

-

Echinococcus granulosus :

- In a study involving 27 dogs infected with Echinococcus granulosus, this compound was administered at dosages ranging from 25 mg/kg to 50 mg/kg. The drug demonstrated between 85.9% and 100% efficacy against immature and mature stages, respectively .

- Another trial indicated that this compound achieved over 90% clearance in multiple cases, highlighting its effectiveness compared to other anthelmintics like arecoline hydrobromide and niclosamide .

- Other Tapeworm Species :

Comparative Analysis with Other Anthelmintics

| Compound | Target Parasites | Efficacy (%) | Unique Features |

|---|---|---|---|

| This compound | Taenia, Echinococcus | 85.9 - 100 | Specific targeting of tapeworms |

| Praziquantel | Broad-spectrum | Varies | Effective against various parasitic infections |

| Albendazole | Broad-spectrum | Varies | Effective against multiple types of parasitic worms |

| Niclosamide | Taenia | Variable | Inhibits energy metabolism in parasites |

Mécanisme D'action

Bunamidine exerts its effects by disrupting the tegument of tapeworms, reducing their glucose uptake, and exposing subtegumental tissues to host digestive enzymes. This leads to the destruction of the tapeworms by the host’s digestive system . The molecular targets and pathways involved in this process are not fully understood but are believed to involve interference with the parasite’s metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key differences between bunamidine and other anthelmintics:

Key Findings:

Specificity vs. Broad-Spectrum Activity :

- This compound exhibits high specificity for cestodes like E. granulosus and H. nana, whereas praziquantel and closantel target a wider range of parasites, including schistosomes and nematodes .

- Niclosamide is less effective against E. granulosus, making this compound preferable in endemic areas .

Mechanistic Differences :

- This compound disrupts mitochondrial respiration and tegument integrity , while praziquantel acts via calcium-dependent muscle paralysis .

Administration and Safety :

- This compound requires fasting for optimal efficacy and poses risks in pregnancy due to placental transfer .

- Praziquantel and epsiprantel are safer for systemic use in humans and multiple animal species .

Chemical Properties: this compound’s solubility in polar solvents (water, ethanol) contrasts with nitroxynil, which is more lipophilic and effective against liver flukes .

Méthodes De Préparation

Bunamidine peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la N,N-dibutyl-4-hexyloxy-1-naphtalèneamide avec des réactifs appropriés dans des conditions contrôlées . La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des détails spécifiques sur les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public.

Activité Biologique

Bunamidine is a veterinary anti-platyhelmintic agent primarily used for the treatment of various parasitic infections, particularly those caused by tapeworms such as Echinococcus granulosus. This article reviews the biological activity of this compound, focusing on its efficacy against specific parasites, mechanisms of action, and relevant case studies.

This compound acts by disrupting the metabolic processes of parasitic worms. It is believed to interfere with the energy metabolism and structural integrity of the parasites, leading to their death. The compound has shown significant efficacy in both immature and mature stages of Echinococcus granulosus, a major concern in veterinary parasitology.

Table 1: Efficacy of this compound Against Echinococcus granulosus

| Dosage (mg/kg) | Stage of Worm | Efficacy (%) |

|---|---|---|

| 25 | Immature | 85.9 - 98.8 |

| 50 | Mature | 100 |

| 100 | Mixed stages | Nearly complete |

Research indicates that at doses of 25 mg/kg and above, this compound can achieve up to 100% efficacy against mature tapeworms, with significant effectiveness against immature stages as well .

Case Studies and Clinical Trials

- Veterinary Trials : In controlled studies involving dogs infected with Echinococcus granulosus, this compound hydrochloride demonstrated an average efficacy ranging from 85.9% to 98.8% against immature worms and complete clearance against mature forms at higher dosages .

- Hydatid Disease Control : A study highlighted that this compound can be an effective control measure against hydatid disease in the United States, showcasing its potential as a treatment option in veterinary medicine .

- Comparative Studies : In trials comparing this compound with other anthelmintics like praziquantel and levamisole for treating Pseudodactylogyrus infestations in eels, this compound was effective but less so than praziquantel, which showed superior results .

Side Effects and Safety Profile

While this compound is generally considered safe for use in veterinary applications, it is essential to monitor for potential side effects. Common adverse reactions include:

- Drowsiness

- Nausea

- Fatigue

- Changes in libido

- Hypotension

In rare cases, more severe reactions such as jaundice or neutropenia have been reported . Regular monitoring of liver function and blood counts is recommended during prolonged therapy.

Q & A

Q. What are the primary pharmacological targets of Bunamidine in cestode infections, and how do these inform experimental design?

this compound hydrochloride is documented to reduce taeniid ova infectivity by disrupting mitochondrial function in cestodes, leading to ATP depletion and parasite death . To study this mechanism, researchers should design in vitro assays (e.g., larval motility inhibition) paired with in vivo models (e.g., rodent taeniasis) to validate target specificity. Include controls for drug solubility (e.g., DMSO vehicle) and measure ATP levels via luminescence assays.

Q. What standardized protocols exist for evaluating this compound’s efficacy against Taenia species in preclinical models?

Key protocols involve infecting rodent models with Taenia crassiceps cysts and administering this compound at 25–50 mg/kg doses post-infection . Track parasite burden via necropsy and histopathology. Use the following metrics:

| Parameter | Measurement Method | Optimal Range |

|---|---|---|

| Ova viability | Microscopy (eosin exclusion test) | >90% reduction |

| Adult cestode mortality | Morphological integrity assessment | EC₅₀: 10–20 μM |

| Ensure statistical reporting aligns with instrument precision (e.g., ±0.1 mg for dosages) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cestode species (e.g., Taenia vs. Echinococcus)?

Discrepancies may arise from species-specific drug uptake or metabolic differences. Address this by:

- Conducting comparative pharmacokinetic studies (plasma/tissue concentration curves).

- Using RNA-seq to identify resistance-associated genes (e.g., ABC transporters) in low-response species .

- Applying contradiction analysis frameworks: Identify principal variables (e.g., drug penetration in cyst walls) and secondary factors (e.g., host immune responses) to prioritize experimental variables .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo this compound studies?

Key factors include:

- Dosage scaling : Adjust for bioavailability differences using allometric scaling (e.g., body surface area normalization).

- Toxicity profiling : Monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) in longitudinal studies .

- Data normalization : Use parasite burden relative to untreated controls and report significance thresholds (e.g., p < 0.01 via ANOVA) .

Q. How can researchers optimize this compound delivery to enhance bioavailability in cerebral cysticercosis models?

Advanced strategies:

- Nanoparticle encapsulation : Use PLGA polymers to improve blood-brain barrier penetration.

- Combination therapy : Pair with albendazole to target microtubules and reduce cyst viability synergistically .

- Pharmacodynamic modeling : Fit time-kill curves to estimate optimal dosing intervals (e.g., every 72 hours for sustained efficacy).

Methodological & Analytical Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data with high variability?

- Apply nonlinear regression (e.g., log-logistic models) to estimate EC₅₀/EC₉₀.

- Use mixed-effects models to account for inter-experimental variability.

- Report confidence intervals (95%) and justify significant digits (e.g., EC₅₀ = 12.3 ± 1.2 μM, not 12.34 μM) .

Q. How should researchers address non-reproducibility in this compound’s anti-parasitic effects across laboratories?

- Standardize parasite strains (e.g., ATCC-derived Taenia isolates).

- Document reagent details (manufacturer, lot number, purity) in appendices .

- Share raw motility assay videos or cyst imaging data via repositories (e.g., Zenodo) for independent validation .

Interdisciplinary & Translational Research

Q. What integrative approaches combine this compound research with immunology to address host-parasite dynamics?

- Profile host cytokine responses (e.g., IL-4, IFN-γ) during treatment to identify immunomodulatory effects.

- Use single-cell RNA sequencing to map immune cell infiltration in cyst lesions post-therapy.

- Cross-reference findings with alveolar echinococcosis models to identify conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.